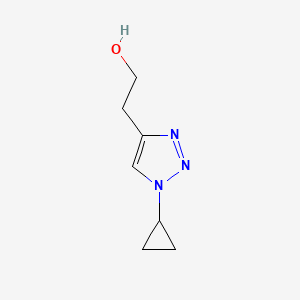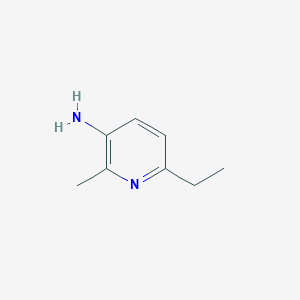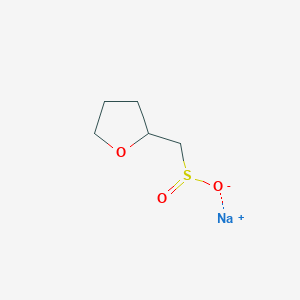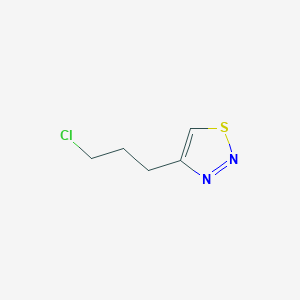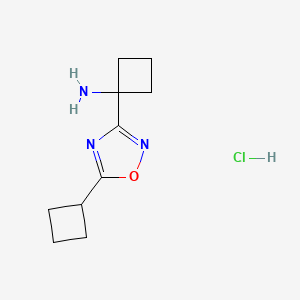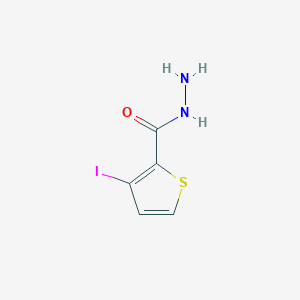
3-iodothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodothiophene-2-carbohydrazide is a heterocyclic compound that contains a thiophene ring substituted with an iodine atom at the third position and a carbohydrazide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodothiophene-2-carbohydrazide typically involves the iodination of thiophene-2-carbohydrazide. One common method is the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another approach involves the use of microwave radiation to achieve the synthesis with an acceptable yield .
Industrial Production Methods
the use of eco-friendly and efficient synthetic routes, such as microwave-assisted synthesis, is gaining popularity due to its advantages in terms of reaction time and yield .
Chemical Reactions Analysis
Types of Reactions
3-Iodothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, sodium bicarbonate, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating, and solvents such as acetonitrile are commonly used .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
3-Iodothiophene-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 3-iodothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the iodine substitution but shares similar structural features and reactivity.
3-Bromothiophene-2-carbohydrazide: Similar to 3-iodothiophene-2-carbohydrazide but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Iodothiophene-3-carbohydrazide:
Uniqueness
This compound is unique due to the presence of both the iodine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, while the carbohydrazide group provides opportunities for hydrogen bonding and coordination with metal ions .
Properties
IUPAC Name |
3-iodothiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNKDQOWWTXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
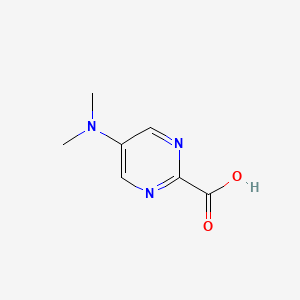
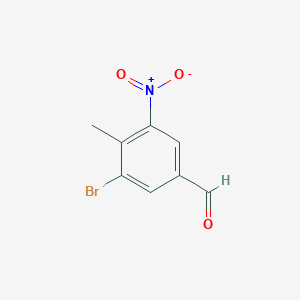
![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
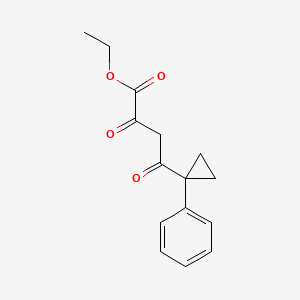
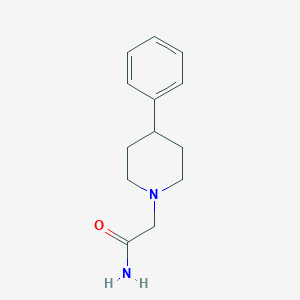
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
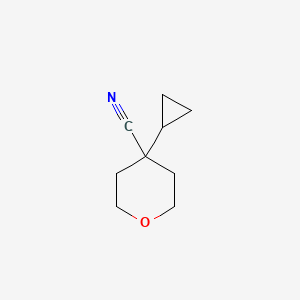
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)

